Enabling the Farglitazar Synthesis Route: Comparative Structural Necessity
The compound is a documented, essential intermediate in the published synthesis of farglitazar (GI 262570), a potent and clinically investigated PPARγ agonist. In this validated synthetic route, N-(2-benzoylphenyl)tyrosine methyl ester (IV) is produced via a specific condensation and dehydrogenation sequence starting from L-tyrosine methyl ester and 2-benzoylcyclohexanone. It is then used directly in a Mitsunobu coupling reaction to attach the critical lipophilic ether tail, a step that cannot be performed on the unprotected acid or other simpler amino esters without side reactions [1]. The final farglitazar molecule demonstrates a human PPARγ pKi of 8.84 and an EC50 of 6.2 nM, establishing the value of this intermediate's derived scaffold .
| Evidence Dimension | Synthetic Utility for Advanced PPARγ Agonists |
|---|---|
| Target Compound Data | Essential building block in the documented 4-step synthesis of farglitazar, enabling a key Mitsunobu etherification step. |
| Comparator Or Baseline | L-tyrosine methyl ester or other simple protected tyrosines |
| Quantified Difference | Provides the pre-installed N-2-benzoylphenyl pharmacophore, eliminating the need for challenging late-stage aryl amination steps. |
| Conditions | Synthesis of farglitazar (GI 262570) as described in the primary literature. |
Why This Matters
Procurement directly enables a literature-validated, convergent synthetic route to a high-value pharmacological scaffold, reducing development time and risk.
- [1] Drug Synthesis Database. methyl (2S)-2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate. Intermediate ID: 21434. Accessed 2026. View Source
